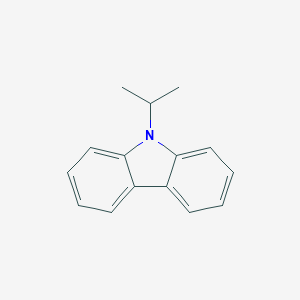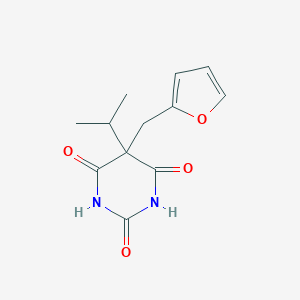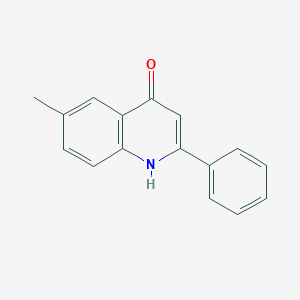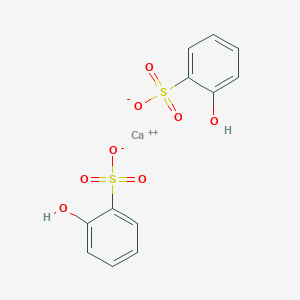
N-甲基甲磺酰胺
描述
N-Methylmethanesulfonamide (NMSA) is an organic compound with the chemical formula CH3SO2NHCH3 . It is a colorless liquid or solid, which is highly soluble in water and polar solvents .
Synthesis Analysis
While specific synthesis methods for N-Methylmethanesulfonamide were not found in the search results, sulfonamides, in general, can be synthesized from organometallic reagents and a novel sulfinylamine reagent .Molecular Structure Analysis
The molecular formula of N-Methylmethanesulfonamide is C2H7NO2S . The InChIKey is UHNHTTIUNATJKL-UHFFFAOYSA-N . The Canonical SMILES is CNS(=O)(=O)C .Chemical Reactions Analysis
While specific chemical reactions involving N-Methylmethanesulfonamide were not found in the search results, sulfonamides, in general, can be alkylated, acylated, or arylated to produce other sulfonamides .Physical And Chemical Properties Analysis
N-Methylmethanesulfonamide has a molecular weight of 109.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .科学研究应用
Pharmaceutical Applications
“N-Methyl methanesulfonamide” is used in the synthesis of various pharmaceutical compounds . For instance, it is used in the synthesis of Sumatriptan , a medication used for the treatment of migraine and cluster headaches . It is also used in the synthesis of Dofetilide , a class III antiarrhythmic agent .
Chemical Synthesis
“N-Methyl methanesulfonamide” serves as a building block in the synthesis of various chemical compounds . It is used in the preparation of N-methyl-N-[4-(1-pyrrolidinyl)-2-butynyl]methanesulfonamide hydrochloride and N-{2-[(diethylamino)methyl]-4,5-dimethoxyphenyl}methanesulfonamide hydrochloride .
Biological Research
“N-Methyl methanesulfonamide” is used in biological research, particularly in the study of sulfonamide based compounds . It is used in the synthesis of N-[3-acetyl-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide , a compound of interest in biological studies .
Industrial Applications
In industrial settings, “N-Methyl methanesulfonamide” is used in the production of various chemicals. Its properties make it a valuable component in the synthesis of complex molecules .
Research & Development
“N-Methyl methanesulfonamide” is used in research and development labs for the synthesis of new compounds. Its unique chemical structure makes it a valuable tool for researchers .
Educational Purposes
“N-Methyl methanesulfonamide” is used in educational settings, such as university labs, for teaching purposes. It is used to demonstrate various chemical reactions and synthesis processes .
安全和危害
未来方向
N-Methylmethanesulfonamide has various applications in different industries such as pharmaceuticals, agrochemicals, and surfactants . The N-Methylmethanesulfonamide market is expected to grow at a significant rate in the coming years, driven by the expanding pharmaceutical, agrochemical, and surfactant industries .
作用机制
Target of Action
N-Methyl methanesulfonamide, also known as N-Methylmethane sulfonamide or N-Methylmethanesulfonamide, is a compound that has been used as a pharmaceutical or pesticide intermediate Sulfonamide-based compounds have been known to exhibit antimicrobial activity, suggesting potential targets could be bacterial enzymes or structures .
Mode of Action
By competing with PABA, sulfonamides prevent the production of folic acid, which is essential for bacterial growth .
Biochemical Pathways
This interference prevents the bacteria from producing essential proteins and DNA, thereby inhibiting their growth .
Pharmacokinetics
Its properties such as boiling point (118°c/03mmHg), density (1194±006 g/cm3), and specific gravity (128) suggest that it is a relatively stable compound .
Result of Action
The result of N-Methyl methanesulfonamide’s action would likely be the inhibition of bacterial growth, given its potential role as an antimicrobial agent. By interfering with the synthesis of folic acid, it would prevent the bacteria from producing necessary proteins and DNA, thereby stopping their proliferation .
属性
IUPAC Name |
N-methylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO2S/c1-3-6(2,4)5/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNHTTIUNATJKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152112 | |
| Record name | Methanesulfonamide, N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methylmethanesulfonamide | |
CAS RN |
1184-85-6 | |
| Record name | N-Methylmethanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1184-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonamide, N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylmethanesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137909 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanesulfonamide, N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methanesulfonamide, N-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.027 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of N-Methylmethanesulfonamide?
A: N-Methylmethanesulfonamide has the molecular formula C2H7NO2S and a molecular weight of 125.17 g/mol. []
Q2: What is the conformational preference of N-Methylmethanesulfonamide in the solid state?
A: X-ray crystallography at low temperature revealed that N-Methylmethanesulfonamide adopts a gauche conformation in the solid state, with both the methyl group and the amide hydrogen atom in a gauche orientation relative to the sulfonyl methyl group. [, ]
Q3: Can you describe the dissolution behavior of N-Methylmethanesulfonamide?
A: While specific dissolution rate data is not provided in the papers, N-Methylmethanesulfonamide is known to be a polar liquid at room temperature, suggesting good solubility in polar solvents like water. [, ]
Q4: How does the introduction of a pyrazoline ring at the C5 position of Rosuvastatin, using N-[4-(4-fluorophenyl)-5formyl-6-(propan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide as a starting material, impact antimicrobial and anti-inflammatory activity?
A: Research suggests that incorporating a pyrazoline ring at the C5 position of Rosuvastatin, derived from N-[4-(4-fluorophenyl)-5formyl-6-(propan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide, can lead to compounds with significant antimicrobial and anti-inflammatory activities. Notably, compounds with specific substituents on the pyrazoline ring displayed potent inhibition against various pathogenic organisms and exhibited promising anti-inflammatory effects in a carrageenan-induced rat paw oedema model. []
Q5: How does modifying the N-Methylmethanesulfonamide moiety in Sumatriptan derivatives impact their vasoconstriction properties?
A: Studies on Sumatriptan, a drug used for migraine treatment, and its derivatives indicate that modifications to the N-Methylmethanesulfonamide moiety can significantly alter their vasoconstriction activity. Specifically, replacing the sulfonamide group with an amidine function, while maintaining the 3-aminoethyl indole core structure, resulted in compounds that induced rapid and sustained vasoconstriction in the carotid arterial circulation, suggesting potential for migraine therapy. []
Q6: What are some synthetic applications of N-Methylmethanesulfonamide?
A: N-Methylmethanesulfonamide serves as a versatile building block in organic synthesis. For instance, it reacts with 2-chloronicotinonitrile under basic conditions to afford the pyrido[2,3-c]-1,2-thiazine ring system. [] Additionally, it plays a crucial role in constructing the benzofuro[2,3-c][1,2]thiazine ring system when reacted with 2-chloro-3-benzofurancarboxaldehyde, which is obtained by treating 2-coumaranone with the Vilsmeier reagent. []
Q7: Can N-Methylmethanesulfonamide be used to synthesize sulfonylisocyanates?
A: Yes, N-Methylmethanesulfonamide reacts with chlorosulfonylisocyanate to form an intermediate, which upon heating, undergoes rearrangement to yield sulfonylisocyanates. These compounds are valuable intermediates in the synthesis of herbicides. []
Q8: How is N-Methylmethanesulfonamide employed in the synthesis of Rosuvastatin?
A: N-Methylmethanesulfonamide is a crucial building block in the multi-step synthesis of Rosuvastatin, a HMG-CoA reductase inhibitor used to lower cholesterol levels. One approach utilizes N-[4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide (2) as a key intermediate. This aldehyde (2) is synthesized via a palladium-catalyzed formylation reaction and subsequently coupled with a specific ylide in a Wittig reaction to construct the Rosuvastatin precursor. [] Further transformations, including stereoselective reduction, ultimately lead to Rosuvastatin. []
Q9: Have there been any ab initio calculations performed on N-Methylmethanesulfonamide?
A: Yes, ab initio calculations have been conducted on N-Methylmethanesulfonamide to investigate its conformational preferences and to develop force field parameters for molecular mechanics simulations. These calculations provide insights into the molecule's rotational barriers and electronic structure. [, ]
Q10: Is there evidence suggesting the involvement of N-Methylmethanesulfonamide-containing compounds in modulating ion channel activity?
A: Research indicates that compounds containing the N-Methylmethanesulfonamide moiety can exhibit potent and selective ion channel modulation. For instance, HMR 1556 [(3R,4S)-(+)-N-[3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy) chroman-4-yl]-N-methylmethanesulfonamide] acts as a highly selective blocker of the slowly activating delayed rectifier potassium current (IKs) in canine left ventricular myocytes. This compound demonstrates greater potency and specificity compared to other known IKs blockers. [] Furthermore, mefenamic acid, although lacking the N-Methylmethanesulfonamide moiety itself, requires the presence of the KCNE1 subunit for its IKs activation activity. []
Q11: How is the degradation of amidosulfuron, a herbicide containing the N-Methylmethanesulfonamide moiety, studied, and what are the identified degradation products?
A: The photodegradation of amidosulfuron in aqueous solutions under simulated sunlight has been investigated using a combination of analytical techniques, including ultrahigh-pressure liquid chromatography with a UV detector (UHPLC-UV), ultrahigh-pressure liquid chromatography-mass spectrometry (UHPLC-MS), and Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS). [] The degradation pathway involves the loss of various fragments, including methylsulfamic acid (CH5NO3S), sulfocarbamic acid (CH3NO5S), carbamic acid (CH3NO2), methyl(methylsulfonyl)sulfamic acid (C2H7NO5S2), N-methylmethanesulfonamide (C2H7NO2S), and sulfonic acid (H2SO4), indicating O- and S-demethylation and hydroxylation processes. []
Q12: What analytical techniques are employed to characterize the intermediate N-[4-(4-Fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide in Rosuvastatin synthesis?
A: The Rosuvastatin intermediate, N-[4-(4-Fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide, is characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). Additionally, its crystal structure is determined by X-ray diffraction, revealing its crystallization in the monoclinic system, space group C2/C. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B74929.png)






![1-[Hydroxy(phenyl)methyl]cyclohexanol](/img/structure/B74945.png)


![(2S,3S,9S,10S)-9-Hydroxy-20-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one](/img/structure/B74950.png)
